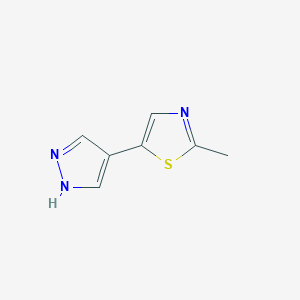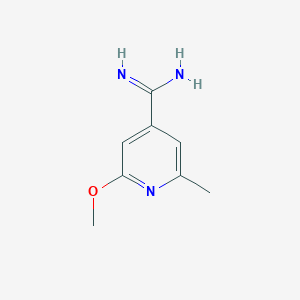![molecular formula C8H10O2S B13584614 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is an organic compound with the chemical formula C8H10O2S. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxine core with an ethyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be synthesized through a chemical reaction involving EDOT (thieno[3,4-b][1,4]dioxine) and ethyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conductive polymers and organic semiconductors.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of organic electronic devices, such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors
Mécanisme D'action
The mechanism of action of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in conductive polymers and semiconductors. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be compared with other similar compounds, such as:
2,3-dihydrothieno[3,4-b][1,4]dioxine: Lacks the ethyl group, resulting in different electronic properties.
5-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine: Similar structure but with the ethyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H10O2S |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
3-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C8H10O2S/c1-2-6-3-9-7-4-11-5-8(7)10-6/h4-6H,2-3H2,1H3 |
Clé InChI |
USEHYZSWYYJCHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC2=CSC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


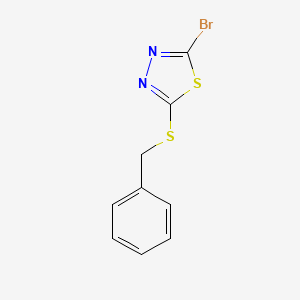
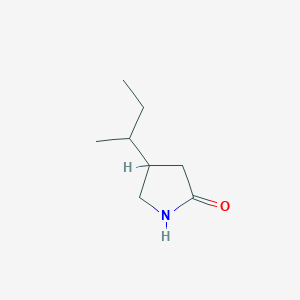
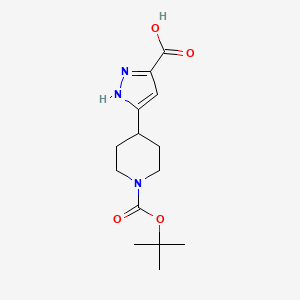


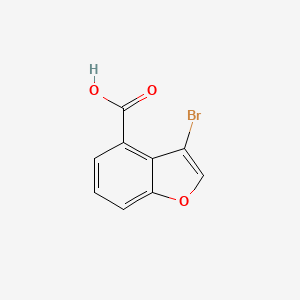

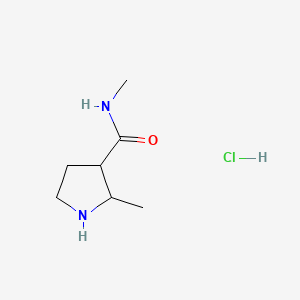
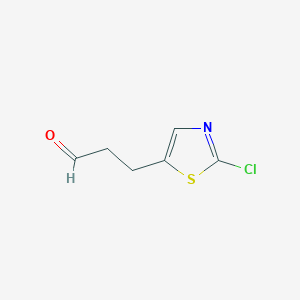
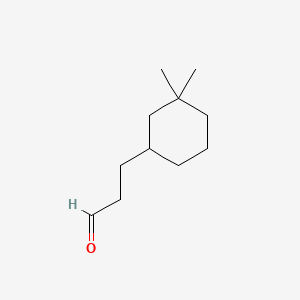
![N-[(1-aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B13584589.png)
